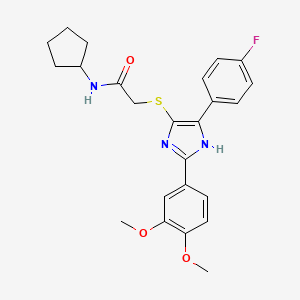

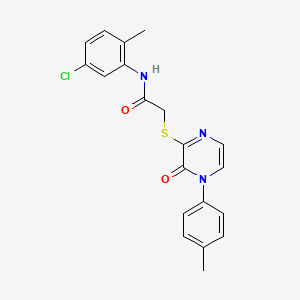

![molecular formula C18H19ClO2 B2798192 2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone CAS No. 338400-73-0](/img/structure/B2798192.png)

2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone, commonly known as “Bupropion,” is a chemical compound that is widely used in scientific research. It is a substituted cathinone that belongs to the phenethylamine class of compounds. Bupropion is a potent inhibitor of dopamine and norepinephrine reuptake and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Radical Character and Oxidation Processes

- Studies have demonstrated the radical character of the oxidation of sterically hindered phenols by molecular oxygen in polar media, highlighting the ability of certain phenols to undergo azo-combination reactions, which can be utilized for quantitative determination in mixtures with oxidation products (Strigun, Vartanyan, & Emanuel, 1969).

- Research on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol reveals the formation of stable phenoxy radicals through highly reversible reactions, which has implications for understanding the oxidation processes of phenols and their potential industrial applications (Richards, Whitson, & Evans, 1975).

Synthesis and Antimicrobial Activity

- The synthesis of complex molecules involving the reaction of chloro- and tolyloxy-benzene derivatives has been explored for their potential antimicrobial activities, demonstrating the compound's utility in the development of new antimicrobial agents (Dave et al., 2013).

Electrochemical vs. Chemical Oxidation

- Investigations into the selective electrochemical versus chemical oxidation of bulky phenols have shown that steric hindrance, phenoxyl radical stability, and hydrogen bonding significantly influence the outcomes of electrochemical oxidation processes. These findings are crucial for the design of more efficient oxidation strategies in organic synthesis and industrial applications (Zabik et al., 2016).

Catalytic Properties

- Research into the catalytic properties of copper(II)-Mannich base complexes with unprecedented radical pathways in catecholase activity highlights the potential for developing new catalytic systems that operate through unique mechanisms, offering insights into the design of efficient catalysts for oxidation reactions (Dasgupta et al., 2020).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO2/c1-18(2,3)14-6-10-16(11-7-14)21-12-17(20)13-4-8-15(19)9-5-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUKKKYLSJVLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

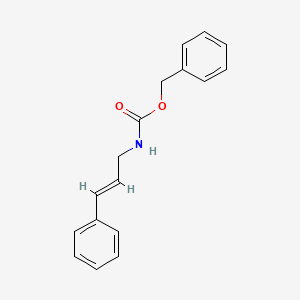

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2798112.png)

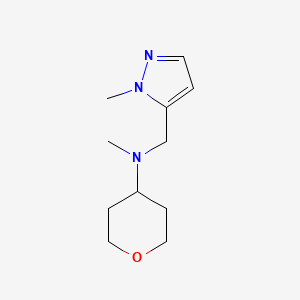

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2798116.png)

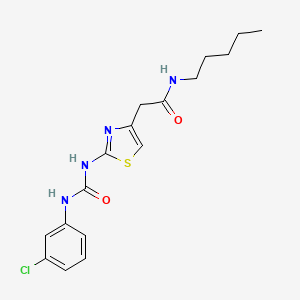

![3-(2-methoxyethyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798117.png)

![2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2798119.png)

![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)